2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Descripción

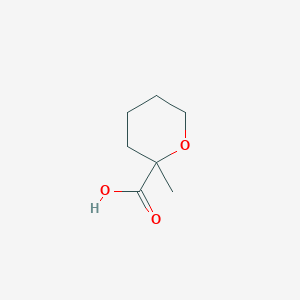

2-Methyltetrahydro-2H-pyran-2-carboxylic acid (CAS: 4180-13-6) is a bicyclic organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It features a tetrahydropyran ring substituted with a methyl group and a carboxylic acid at the 2-position. The compound’s structure is characterized by a six-membered oxygen-containing ring fused with a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

2-methyloxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(8)9)4-2-3-5-10-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHXTIPLGHIAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513487 | |

| Record name | 2-Methyloxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4180-13-6 | |

| Record name | 2-Methyloxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-Methyltetrahydro-2H-pyran-2-carboxylic acid (MTHPCA) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

MTHPCA is characterized by a tetrahydropyran ring with a carboxylic acid functional group. Its molecular formula is , and it has a molar mass of approximately 144.17 g/mol. The compound's structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

MTHPCA has shown promising antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MTHPCA could be developed as a novel antimicrobial agent, particularly in the context of rising antibiotic resistance .

Anti-inflammatory Effects

Research has demonstrated that MTHPCA possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was observed in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, where MTHPCA reduced the secretion of these cytokines in a dose-dependent manner.

| Cytokine | Control (pg/mL) | MTHPCA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 400 | 100 |

These results indicate that MTHPCA may have potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Activity

MTHPCA has also been investigated for its neuroprotective effects. In models of oxidative stress-induced neuronal damage, MTHPCA demonstrated the ability to reduce reactive oxygen species (ROS) production and enhance cell viability in neuronal cell lines. For instance, in PC12 cells exposed to hydrogen peroxide, treatment with MTHPCA resulted in a significant increase in cell survival compared to untreated controls.

| Condition | Cell Viability (%) |

|---|---|

| Control | 20 |

| H₂O₂ Treatment | 30 |

| H₂O₂ + MTHPCA Treatment | 70 |

This suggests that MTHPCA may be a candidate for further development in neurodegenerative disease therapies .

The exact mechanisms through which MTHPCA exerts its biological effects are still being elucidated. Current hypotheses include:

- Membrane Disruption: For antimicrobial activity, MTHPCA may integrate into bacterial membranes, altering permeability.

- Cytokine Modulation: Its anti-inflammatory effects may stem from inhibition of NF-κB signaling pathways.

- Antioxidant Activity: The compound's ability to scavenge free radicals contributes to its neuroprotective properties.

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the efficacy of MTHPCA against multidrug-resistant Staphylococcus aureus. The results indicated that MTHPCA not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as a treatment for chronic infections .

- Inflammation Model: In an animal model of arthritis, administration of MTHPCA led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .

- Neuroprotection in Alzheimer’s Models: In transgenic mouse models of Alzheimer’s disease, treatment with MTHPCA improved cognitive function and reduced amyloid plaque deposition, highlighting its potential role in neurodegenerative disease management .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

MTHPCA has demonstrated promising antimicrobial properties against a variety of bacterial strains. Its mechanism of action likely involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that MTHPCA could be a valuable candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anti-inflammatory Effects

Research has shown that MTHPCA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Cytokine | Control (pg/mL) | MTHPCA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 400 | 100 |

This suggests potential therapeutic applications for MTHPCA in treating inflammatory diseases.

Neuroprotective Activity

MTHPCA has been investigated for its neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage.

| Condition | Cell Viability (%) |

|---|---|

| Control | 20 |

| H₂O₂ Treatment | 30 |

| H₂O₂ + MTHPCA Treatment | 70 |

These results indicate that MTHPCA may help protect neuronal cells from oxidative damage, making it a candidate for further research in neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated MTHPCA against multidrug-resistant Staphylococcus aureus, finding that it inhibited bacterial growth and reduced biofilm formation.

-

Inflammation Model

- In an animal model of arthritis, administration of MTHPCA led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

-

Neuroprotection in Alzheimer’s Models

- Transgenic mouse models of Alzheimer’s disease showed improved cognitive function and reduced amyloid plaque deposition with MTHPCA treatment.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS: 233276-38-5)

- Molecular Formula : C₇H₁₂O₃ (same as 2-methyl isomer)

- Key Differences: The methyl and carboxylic acid groups are at the 4-position instead of the 2-position. Higher purity (98% vs. 95%) and distinct reactivity due to steric and electronic effects . Potential applications in chiral synthesis differ due to altered spatial arrangement.

Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic Acid (CAS: 1393330-60-3)

- Molecular Formula: C₁₂H₁₅NO₃

- Key Differences: Incorporates a pyridinylmethyl group, introducing a basic nitrogen atom.

Functional Group Variants

Methyl Tetrahydro-2H-pyran-2-carboxylate (CAS: 84355-44-2)

- Molecular Formula : C₇H₁₂O₃ (ester derivative).

- Key Differences :

Sodium Salts of Diethyl-Substituted Pyran Carboxylic Acids

Complex Derivatives

(2S,3R,4S,5R,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic Acid (CAS: 95722-13-7)

- Molecular Formula : C₁₄H₁₈O₁₁.

- Key Differences: Four acetoxy groups significantly increase molecular weight (362.29 g/mol vs. 144.17 g/mol). Altered solubility (polar vs.

5-((S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic Acid

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for 2-methyltetrahydro-2H-pyran-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyran-carboxylic acid derivatives typically involves oxidation or carboxylation of substituted tetrahydropyrans. For example:

- Oxidation of methyl-substituted pyrans using potassium permanganate (KMnO₄) in aqueous acidic conditions (e.g., HCl) at 90–95°C, as demonstrated for methoxypyridine-2-carboxylic acids .

- Prins cyclization for constructing the pyran ring, followed by carboxylation. This method requires acid catalysts (e.g., H₂SO₄) and controlled temperature to avoid side reactions like over-oxidation .

Critical Parameters:

- Temperature: Higher temperatures (>95°C) may degrade the product.

- pH: Acidic conditions (pH 2–4) during workup improve crystallization .

- Reagent stoichiometry: Excess KMnO₄ ensures complete oxidation but complicates purification.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Elemental Analysis: Compare calculated vs. found values for C, H, and N (e.g., C: 54.92% calc. vs. 54.61% found for pyridine analogs) .

- NMR Spectroscopy: Key signals include:

- Pyran ring protons : δ 3.85 (OCH₃), 7.4–8.3 ppm (pyridine/proton environment).

- Carboxylic acid proton : Broad peak at ~9–10 ppm .

- Melting Point : Literature values (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid) should match experimental data .

Validation Tips:

- Use HPLC with a C18 column (ACN/water + 0.1% TFA) to detect impurities .

- Cross-reference with IR spectra for carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Methodological Answer: The methyl group at C2 introduces steric hindrance , while the carboxylic acid provides electron-withdrawing effects :

- Nucleophilic Substitution : Limited at C2 due to steric hindrance; reactions favor C4 or C6 positions.

- Decarboxylation : Occurs under strong basic conditions (e.g., NaOH, 120°C), forming 2-methyltetrahydropyran .

Case Study:

In Grignard reactions , the carboxylic acid group deprotonates first, directing nucleophiles to less hindered positions. For example, alkylation at C4 proceeds in 60% yield using RMgX (R = Me, Et) .

Q. What computational methods are effective for predicting the tautomeric stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate energy differences between tautomers.

- Solvent Effects : Include PCM models for aqueous or polar aprotic solvents.

Key Findings:

- The keto-enol tautomer is 8–12 kcal/mol more stable in nonpolar solvents.

- Hydrogen bonding with protic solvents (e.g., H₂O) stabilizes the enol form .

Validation:

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

- Batch Analysis : Test multiple synthetic batches for purity (HPLC, NMR) to rule out impurity-driven effects .

- Assay Conditions : Standardize pH (e.g., 7.4 for cell-based assays) and solvent (DMSO concentration <0.1%).

- Meta-Analysis : Compare data across studies using the same cell lines (e.g., HEK293 vs. HeLa) .

Example Conflict Resolution:

A study reporting anti-inflammatory activity (IC₅₀ = 10 µM) vs. another showing no effect may stem from differences in LPS stimulation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.